molecular formula C9H13BrCl2N2O B13473862 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

Katalognummer: B13473862
Molekulargewicht: 316.02 g/mol
InChI-Schlüssel: RNCSOQNBWOSIFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is a chemical compound that belongs to the benzoxazepine class

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization to form the benzoxazepine ring . The reaction is usually carried out in an organic solvent like chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: This compound shares a similar core structure but differs in functional groups.

    7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Another related compound with variations in the substituents.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is unique due to its specific amine substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C9H13BrCl2N2O

Molekulargewicht

316.02 g/mol

IUPAC-Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;;/h3-4,12H,1-2,5,11H2;2*1H

InChI-Schlüssel

RNCSOQNBWOSIFS-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(CN1)C=C(C=C2N)Br.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.